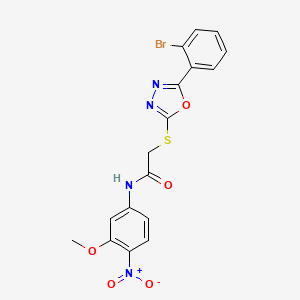

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxy-4-nitrophenyl)acetamide

Description

The compound 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxy-4-nitrophenyl)acetamide features a 1,3,4-oxadiazole core substituted with a 2-bromophenyl group at position 5, a thioether linkage, and an acetamide moiety attached to a 3-methoxy-4-nitrophenyl group.

Properties

Molecular Formula |

C17H13BrN4O5S |

|---|---|

Molecular Weight |

465.3 g/mol |

IUPAC Name |

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxy-4-nitrophenyl)acetamide |

InChI |

InChI=1S/C17H13BrN4O5S/c1-26-14-8-10(6-7-13(14)22(24)25)19-15(23)9-28-17-21-20-16(27-17)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H,19,23) |

InChI Key |

KOJYFYVFYQBCAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxy-4-nitrophenyl)acetamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether formation: The oxadiazole derivative can be reacted with a thiol compound to introduce the thioether linkage.

Acetamide formation: The final step involves the reaction of the thioether with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage.

Reduction: Reduction reactions may target the nitro group, converting it to an amine.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

Nucleophiles: Amines, thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For example:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast cancer (MCF7), ovarian cancer (OVCAR-8), and glioblastoma (SNB-19).

- Growth Inhibition : In vitro assays reported percent growth inhibitions (PGIs) of over 70% against several cancer types, indicating substantial anticancer activity. For instance, related compounds have shown PGIs of 86.61% against SNB-19 and 85.26% against OVCAR-8 .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

- Mechanism of Action : The thioether linkage in the compound may enhance its ability to penetrate bacterial cell walls.

- Activity Spectrum : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. Compounds with similar structures have shown minimum inhibitory concentrations (MICs) around 256 µg/mL for pathogens like Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor:

- Target Enzymes : Research suggests that it could inhibit enzymes involved in critical metabolic pathways associated with disease progression.

- Relevance to Neurodegenerative Diseases : Similar compounds have been identified as inhibitors of acetylcholinesterase, which is relevant for treating conditions like Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Formation of the Oxadiazole Ring : The initial step typically includes the condensation of appropriate aromatic amines with carbonyl compounds.

- Thioether Formation : Subsequent reactions involve introducing the thioether linkage through nucleophilic substitution.

- Final Acetamide Coupling : The final step attaches the acetamide group to complete the synthesis.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega reported on a series of oxadiazole derivatives where one derivative showed significant cytotoxicity against multiple cancer cell lines. The study highlighted how structural modifications influenced biological activity .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on a related series of compounds that exhibited promising antimicrobial properties against a range of bacterial strains. The study utilized standard methods like the broth microdilution technique to assess MIC values .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential interactions with redox-sensitive biological pathways.

Comparison with Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule:

Key Observations :

- Halogen Effects : Bromine at the 2-position (target) vs. 4-position (C₁₆H₁₁BrClN₃O₂S in ) may alter steric and electronic interactions. Bromine’s position impacts aromatic ring geometry and binding affinity in receptor models.

- Methoxy vs. Methyl Groups : The 3-methoxy group in the target compound introduces hydrogen-bonding capacity, unlike the 2-methyl group in , which primarily contributes to hydrophobicity.

Physicochemical Properties

- Melting Points: Analogs with nitro or phthalazinone groups (e.g., : 206–208°C) exhibit higher melting points due to increased polarity and intermolecular interactions. The target compound’s 3-methoxy-4-nitrophenyl group likely elevates its melting point compared to non-polar analogs .

- Solubility : The nitro group may reduce solubility in aqueous media, while the methoxy group could partially offset this by introducing moderate polarity. Thiadiazole analogs in (e.g., 5e: 132–134°C) show similar trends.

Biological Activity

The compound 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxy-4-nitrophenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by recent research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₄BrN₃O₂S

- Molecular Weight : 404.28 g/mol

- CAS Number : 332114-24-6

The compound features a thio group linked to an oxadiazole moiety, which is known for its diverse biological activities. The presence of the bromophenyl and methoxy-nitrophenyl groups enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to the target compound have shown significant activity against various pathogens.

In Vitro Studies

A study evaluating the antimicrobial activity of similar compounds reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that derivatives of 1,3,4-oxadiazoles can effectively inhibit bacterial growth.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.25 | 0.30 |

Anticancer Activity

The anticancer properties of oxadiazole derivatives have also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cell lines.

Case Studies

- Cell Line Testing : In a study involving various cancer cell lines, compounds similar to the target molecule exhibited IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl rings were crucial for enhancing cytotoxicity.

- Mechanism of Action : Molecular dynamics simulations revealed that these compounds interact with cellular proteins primarily through hydrophobic interactions, which are essential for their anticancer efficacy .

| Cell Line | IC₅₀ (μM) | Reference Compound IC₅₀ (μM) |

|---|---|---|

| A549 (Lung Cancer) | 6.26 | 10.00 |

| HCC827 | 6.48 | 12.00 |

Structure-Activity Relationship (SAR)

The SAR analysis of oxadiazole derivatives indicates that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.